![molecular formula C12H9N3S2 B1387538 2-Methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazine-4-thiol CAS No. 1092301-39-7](/img/structure/B1387538.png)
2-Methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazine-4-thiol
Overview
Description
2-Methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazine-4-thiol is a heterocyclic compound that features a thiazole ring fused to a pyridazine ring
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit topoisomerase i , a crucial enzyme involved in DNA replication and transcription.
Biochemical Pathways
Based on the potential target (topoisomerase i), it could be inferred that the compound may affect dna replication and transcription pathways .
Biochemical Analysis
Biochemical Properties
2-Methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazine-4-thiol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in breast cancer cell lines, this compound has demonstrated the ability to inhibit cell proliferation and induce apoptosis . This effect is mediated through the modulation of signaling pathways such as the PI3K/Akt pathway .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its binding to PARP-1 results in the inhibition of the enzyme’s activity, which in turn affects DNA repair processes . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under various conditions, but its degradation products can also have biological activity . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown therapeutic effects without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological effects . Additionally, it can affect metabolic flux and alter metabolite levels in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, it has been observed to accumulate in the nucleus, where it can exert its effects on DNA repair processes .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . In particular, its accumulation in the nucleus allows it to interact with nuclear proteins and influence gene expression and DNA repair .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazine-4-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-2-(methylsulfanyl)thiazole-5-carboxamides with benzaldehydes under dehydrogenative conditions. The reaction is catalyzed by iodine in dimethyl sulfoxide at elevated temperatures (around 120°C) to yield the desired thiazolopyridazine compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic route mentioned above would likely involve optimization of reaction conditions and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazine-4-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Cyclization: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Electrophilic substitution can be facilitated by reagents such as bromine or chlorinating agents.
Cyclization: Cyclization reactions often require catalysts like Lewis acids or bases.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Substitution: Halogenated derivatives.
Cyclization: More complex heterocyclic compounds.
Scientific Research Applications
2-Methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazine-4-thiol has several scientific research applications:
Medicinal Chemistry: It has been investigated for its potential as an anticancer agent due to its ability to inhibit topoisomerase I.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological pathways and interactions.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one: This compound is structurally similar but lacks the thiol group, which can significantly alter its chemical reactivity and biological activity.
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: These compounds share the thiazole ring but have a pyrimidine ring instead of a pyridazine ring.
Uniqueness
2-Methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazine-4-thiol is unique due to the presence of both a thiol group and a fused thiazole-pyridazine ring system. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-methyl-7-phenyl-5H-[1,3]thiazolo[4,5-d]pyridazine-4-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3S2/c1-7-13-10-11(17-7)9(14-15-12(10)16)8-5-3-2-4-6-8/h2-6H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSTWOJZJWJQAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NNC2=S)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


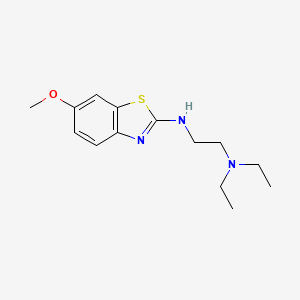
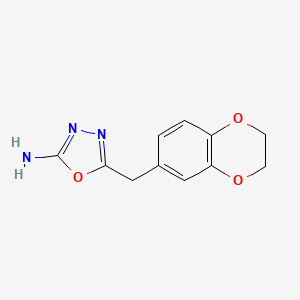
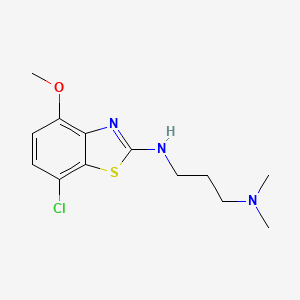


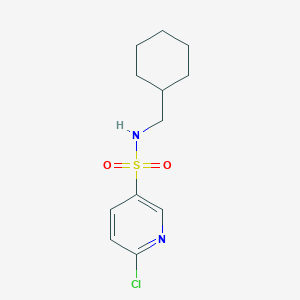
![N'-{[6-(trifluoromethyl)-3-pyridinyl]carbonyl}methanesulfonohydrazide](/img/structure/B1387464.png)

![5-amino-1,3,6-trimethylpyrido[2,3-{d}]pyrimidine-2,4(1{H},3{H})-dione](/img/structure/B1387466.png)
![[5-(2,4-Difluorophenyl)isoxazol-3-yl]methanol](/img/structure/B1387467.png)
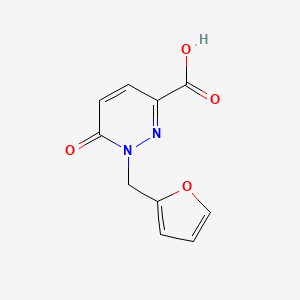

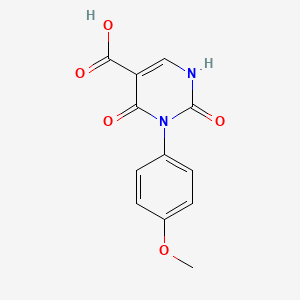
![2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B1387477.png)
